4-Fluorobenzamidine acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

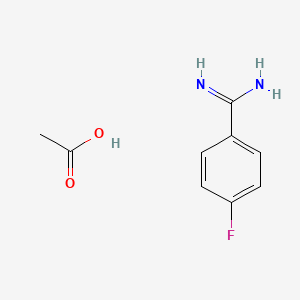

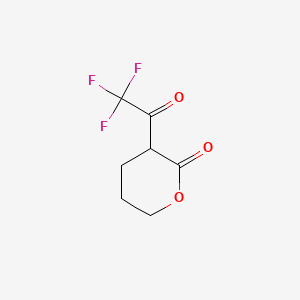

4-Fluorobenzamidine, also known as 4-Fluorobenzamide, is an organic compound with the molecular formula C7H6FNO . It is used as an intermediate in the production of pesticides and pharmaceuticals . The compound is a white solid with a melting point of 154-157°C .

Molecular Structure Analysis

The molecular structure of 4-Fluorobenzamidine consists of a benzene ring with a fluorine atom and an amide group attached to it . The molecular weight of the hydrochloride form is 174.60 .Physical And Chemical Properties Analysis

4-Fluorobenzamidine is a white solid with a melting point of 154-157°C . The predicted boiling point is 253.1±23.0°C, and the estimated density is 1.2099 . The compound is stable under normal conditions and should be stored at 2-8°C .Scientific Research Applications

Nucleophilic Ring Opening for Synthesis

A study by Scheunemann et al. (2011) explored the nucleophilic ring-opening reactions of 1-aralkyl-3,4-epoxypiperidines with aliphatic and aromatic amines. This process is highly relevant for synthesizing compounds like 4-fluorobenzyltrozamicol, a potent ligand for the vesicular acetylcholine transporter, directly from an epoxide ring opening in one step. This method offers significant advantages in synthetic efficiency and selectivity (Scheunemann, Hennig, Funke, & Steinbach, 2011).

Anti-Cancer Activity

Hammam et al. (2005) conducted research on novel fluoro-substituted Benzo[b]pyran compounds for their anti-lung cancer activity. The study synthesized various compounds from 6-Fluorobenzo[b]pyran-4-one, demonstrating anticancer activity against human cancer cell lines, including lung cancer, at low concentrations compared to reference drugs. This indicates the potential of fluoro-substituted compounds in developing new anticancer therapies (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Corrosion Inhibition and Biocide Action

Abousalem et al. (2019) investigated the effect of fluorophenyl‑2,2′‑bichalcophenes, including 4‑([2,2′‑bithiophen]‑5‑yl)‑2‑fluorobenzamidine (MA-1156), on corrosion inhibition of carbon steel in hydrochloric acid. The study found significant corrosion protection and demonstrated the dual function of these compounds as both corrosion inhibitors and biocidal agents against bacteria responsible for microbial influenced corrosion (MIC). This dual functionality highlights the potential for economic and environmental benefits in industrial applications (Abousalem, Ismail, & Fouda, 2019).

Fluorescence Properties for Analytical Applications

Al-Dirbashi et al. (1998) characterized the fluorescence properties of 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole derivatives of primary and secondary sympathomimetic amines. The study highlighted the potential use of these derivatives in laser-induced fluorescence detection methods, providing a basis for analytical applications in detecting and quantifying amine-containing compounds (Al-Dirbashi, Kuroda, & Nakashima, 1998).

Safety and Hazards

Properties

IUPAC Name |

acetic acid;4-fluorobenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2.C2H4O2/c8-6-3-1-5(2-4-6)7(9)10;1-2(3)4/h1-4H,(H3,9,10);1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREXKZUHNNBVGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC(=CC=C1C(=N)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

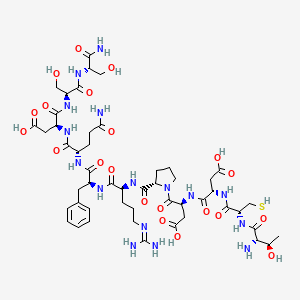

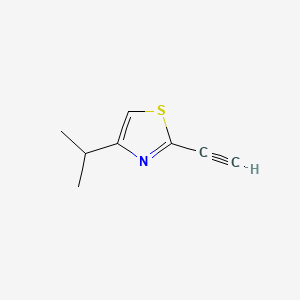

![1-{5-[3-(Dimethylamino)prop-1-yn-1-yl]thiophen-2-yl}ethan-1-one](/img/structure/B575978.png)

![Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B575979.png)

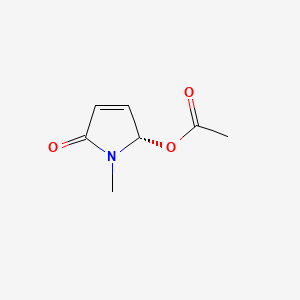

![N-[(4-Methyl-5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]benzamide](/img/structure/B575989.png)